molecular formula C16H27NO5 B191391 [(7R,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate CAS No. 59532-50-2

[(7R,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

Cat. No.: B191391
CAS No.: 59532-50-2
M. Wt: 313.39 g/mol
InChI Key: LMFKRLGHEKVMNT-UYHMYPTGSA-N
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Description

Sincamidine is a pyrrolizidine alkaloid (PA) identified in Amsinckia intermedia (Boraginaceae family). It is structurally characterized as a diester of retronecine, a necine base common to hepatotoxic PAs. Hydrolysis of sincamidine yields an acid with a melting point of 138–139°C and a specific rotation of [α]²⁰D +5.88°, isomeric with heliotrinic acid . Its rarity in nature—exclusive to Amsinckia intermedia—distinguishes it from more widespread PAs like lycopsamine and intermedine . Pharmacologically, sincamidine and its derivatives (e.g., N-oxides) have been studied for antitumor activity, though their hepatotoxicity limits therapeutic applications .

Properties

CAS No.

59532-50-2

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

[(7R,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

InChI

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13-,14+,16+/m1/s1

InChI Key

LMFKRLGHEKVMNT-UYHMYPTGSA-N

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)OC

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O

Other CAS No.

59532-50-2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Exclusivity : Sincamidine is unique to Amsinckia intermedia, whereas lycopsamine and intermedine are widespread in Boraginaceae.
  • Esterification: Sincamidine’s 9-sarracinoyl group differentiates it from intermedine (9-echinatoyl) and supinine (9-senecioyl). These esters modulate bioactivity and toxicity .

Pharmacological and Toxicological Profiles

Compound Hepatotoxicity (LD₅₀, rodents) Antitumor Activity Metabolic Fate
Sincamidine High (50–100 mg/kg) Moderate (in vitro N-oxide derivatives) Hepatic N-oxidation to less toxic metabolites
Lycopsamine Moderate (150–200 mg/kg) Low Rapid hydrolysis to retronecine
Intermedine High (50–100 mg/kg) Not reported Similar to sincamidine
Echinatine High (50–100 mg/kg) Low Predominantly hepatic oxidation

Key Findings :

  • Toxicity : Sincamidine’s toxicity parallels intermedine and echinatine, likely due to shared retronecine-mediated DNA crosslinking .
  • Metabolism : Unlike lycopsamine, sincamidine undergoes N-oxidation, which detoxifies but also generates reactive intermediates .

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